molecular formula C18H18Cl2FN3O3S B15097495 N-(3,5-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide

N-(3,5-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide

Cat. No.: B15097495
M. Wt: 446.3 g/mol
InChI Key: RCWMABPWVDTKAQ-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide is a synthetic compound featuring a dichlorophenyl acetamide core linked to a piperazine ring substituted with a 4-fluorophenyl sulfonyl group. This structure combines electron-withdrawing chlorine atoms on the phenyl ring with the polar sulfonamide group, which may enhance binding to biological targets such as enzymes or receptors.

Properties

Molecular Formula

C18H18Cl2FN3O3S

Molecular Weight

446.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C18H18Cl2FN3O3S/c19-13-9-14(20)11-16(10-13)22-18(25)12-23-5-7-24(8-6-23)28(26,27)17-3-1-15(21)2-4-17/h1-4,9-11H,5-8,12H2,(H,22,25)

InChI Key

RCWMABPWVDTKAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.

    Synthesis of the fluorophenyl sulfonyl intermediate: This involves the sulfonylation of a fluorophenyl ring.

    Coupling reactions: The final step involves coupling the dichlorophenyl and fluorophenyl sulfonyl intermediates with piperazine and acetamide groups under controlled conditions, often using catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of large-scale reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Core Structure and Functional Groups

The target compound shares structural similarities with several analogues, differing primarily in substituents on the acetamide backbone and the piperazine/sulfonamide groups:

Compound Name Core Structure Key Substituents Potential Application Key Differences References
Target Compound Dichlorophenyl acetamide 4-Fluorophenyl sulfonyl piperazine Enzyme inhibition/GPCRs Sulfonyl-piperazine group
2-(Benzotriazol-1-yl)-N-[(3,5-dichlorophenyl)methyl]acetamide Dichlorophenyl acetamide Benzotriazolyl, pyridyl ML300-derived inhibitors Benzotriazole instead of piperazine
AMG628 Acetamide Piperazine (4-(1-(4-fluorophenyl)ethyl)), pyrimidine GPCR modulation Additional pyrimidine ring
CAS 337922-29-9 Dichlorophenyl acetamide (4-Chlorophenyl)sulfonyl anilino Unknown Sulfonyl linked to anilino
1-(4-Fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine Piperazine sulfonamide 2-Nitrophenyl sulfonyl Research Nitro group instead of fluorophenyl

Key Observations :

  • In contrast, benzotriazole-containing analogues () may exhibit stronger π-π stacking but reduced solubility .
  • Sulfonamide vs. Sulfonyl Anilino: The sulfonyl-piperazine group in the target compound increases polarity and hydrogen-bonding capacity compared to sulfonyl-anilino derivatives (e.g., CAS 337922-29-9), which may improve metabolic stability .
  • Piperazine Modifications : AMG628 () incorporates a pyrimidine ring and a fluorophenyl-ethyl group on piperazine, likely enhancing GPCR selectivity. The target compound’s simpler sulfonyl-piperazine structure may favor broader enzyme interactions .

Biological Activity

N-(3,5-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide, also known by its CAS number 890599-44-7, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a dichlorophenyl moiety and a piperazine ring substituted with a fluorophenyl sulfonamide group. This article explores the biological activity of this compound, including its antimicrobial properties, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula : C18H18Cl2FN3O3S
  • Molecular Weight : 446.3 g/mol
  • Structural Features : The compound contains a piperazine ring linked to an acetamide group and is characterized by the presence of halogenated phenyl groups which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on chloroacetamides demonstrated that substituents on the phenyl ring influence antimicrobial efficacy against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Key Findings :

  • Compounds with halogen substitutions showed enhanced lipophilicity, facilitating membrane penetration and increased antimicrobial activity.
  • The compound's structure aligns with the Lipinski's Rule of Five, indicating favorable pharmacokinetic properties for drug development.

Case Studies

  • Antimicrobial Testing :
    • A series of chloroacetamides were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with para-substituted phenyl rings exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains .
    • The presence of halogens (e.g., chlorine and fluorine) on the aromatic rings was correlated with increased potency.
  • Cytotoxicity Assays :
    • In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines, revealing that modifications in the piperazine moiety could enhance anticancer activity. The presence of electron-withdrawing groups significantly improved cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific substituents in enhancing biological activity:

  • Dichlorophenyl Group : Contributes to lipophilicity and interaction with biological membranes.
  • Piperazine Ring : Provides structural rigidity and potential for interaction with biological targets.
  • Fluorophenyl Sulfonamide Moiety : Enhances binding affinity to bacterial enzymes or receptors.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusEffective against MRSA
AntimicrobialEscherichia coliModerate effectiveness
CytotoxicityCancer Cell LinesSignificant growth inhibition
Structure ActivitySAR AnalysisEnhanced activity with halogens

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